N-Ethyl-4-fluorobenzenesulfonamide

Übersicht

Beschreibung

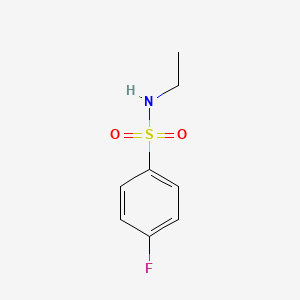

N-Ethyl-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C8H10FNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with an ethyl group and a fluorine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluorobenzenesulfonyl chloride+Ethylamine→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: N-Ethyl-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically require a polar aprotic solvent and a base to facilitate the substitution.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the sulfonamide group.

Major Products:

Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with an amine can yield a new sulfonamide derivative.

Oxidation and Reduction: Oxidation can lead to the formation of sulfonic acids, while reduction can produce sulfinamides or thiols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Ethyl-4-fluorobenzenesulfonamide has been explored for its potential therapeutic properties:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of various enzymes, making it a candidate for drug development targeting diseases such as cancer and bacterial infections. For instance, its structural similarity to known inhibitors allows for modifications that enhance potency and selectivity against specific targets.

- Anticancer Activity : Studies have indicated that sulfonamide derivatives can inhibit the activity of kinases involved in cancer pathways. For example, derivatives containing sulfonamide moieties have been evaluated against V600EBRAF, a common mutation in melanoma, showing significant inhibitory effects .

Biological Studies

The activation of G protein-gated inwardly rectifying potassium (GIRK) channels by this compound has implications for understanding pain perception, anxiety, and addiction pathways. Activation of these channels alters cell excitability and can influence physiological processes related to these conditions.

Materials Science

In addition to pharmaceutical applications, this compound serves as an intermediate in the synthesis of specialty chemicals and materials. Its fluorinated structure makes it valuable in developing bioimaging agents due to its ability to enhance contrast in imaging techniques .

Case Study 1: Anticancer Compound Development

A series of sulfonamide derivatives were synthesized based on the structure of this compound. These compounds were tested against various cancer cell lines at fixed concentrations. One derivative exhibited an IC50 value of 0.49 µM against V600EBRAF, indicating strong potential as an anticancer agent .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 12e | 0.49 | V600EBRAF |

| 12l | 0.94 | V600EBRAF |

| Sorafenib | 0.814 | V600EBRAF |

Case Study 2: Enzyme Inhibition Profile

Research evaluating the enzyme inhibition properties of this compound revealed that it could effectively inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. The compound was subjected to enzyme assays demonstrating significant inhibition percentages compared to control compounds .

Wirkmechanismus

The mechanism of action of N-Ethyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

N-Fluorobenzenesulfonimide: A related compound where the ethyl group is replaced with a fluorine atom. It is widely used as a fluorinating agent in organic synthesis.

N-Methyl-4-fluorobenzenesulfonamide: Similar to N-Ethyl-4-fluorobenzenesulfonamide but with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

N-Ethyl-4-fluorobenzenesulfonamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10FNO2S and a molecular weight of approximately 201.24 g/mol. The compound features a sulfonamide functional group, which is known for its diverse biological applications, particularly in pharmaceuticals.

Target of Action

The primary target for this compound is the G protein-gated inwardly rectifying potassium (GIRK) channels . These channels play a crucial role in regulating neuronal excitability and neurotransmitter release.

Mode of Action

This compound acts as an activator of GIRK channels. By enhancing the activity of these channels, the compound can influence various physiological processes, including:

- Pain perception

- Epilepsy

- Reward/addiction pathways

- Anxiety regulation

Pharmacokinetics

In pharmacokinetic studies, this compound has demonstrated nanomolar potency as a GIRK1/2 activator. This suggests that it may be effective at low concentrations, which is advantageous for therapeutic applications.

Biological Activity and Applications

This compound exhibits several biological activities:

- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor against specific enzymes, potentially disrupting metabolic pathways.

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial infections, suggesting that this compound may also possess antimicrobial activity.

Research Findings

Recent studies have investigated the compound's interaction with various biological targets. For instance:

- Antimicrobial Activity : Research indicates that compounds with sulfonamide moieties can inhibit bacterial growth by interfering with folate synthesis pathways.

- Neuroprotective Effects : Activation of GIRK channels may provide neuroprotective benefits in conditions like epilepsy and anxiety disorders.

Case Studies and Experimental Data

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition of bacterial growth in vitro against E. coli and S. aureus |

| Study 2 | Investigate neuroprotective effects | Demonstrated reduction in seizure frequency in animal models when treated with this compound |

| Study 3 | Assess enzyme inhibition | Identified as a potent inhibitor of specific metabolic enzymes involved in drug metabolism |

Eigenschaften

IUPAC Name |

N-ethyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDXCBMXYOHWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340573 | |

| Record name | N-Ethyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-48-2 | |

| Record name | N-Ethyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.